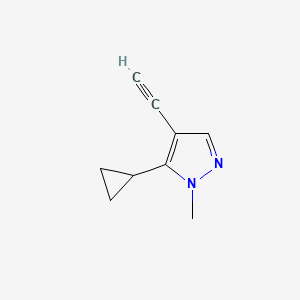
1,3-Di(2-pyridyl)benzene
Vue d'ensemble
Description
1,3-Di(2-pyridyl)benzene, also known as dpybH, is a compound that structurally resembles the widely-used ligand terpyridine . It has a molecular formula of C16H12N2 . The average mass is 232.280 Da and the monoisotopic mass is 232.100052 Da .
Synthesis Analysis
A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starts from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling .Molecular Structure Analysis
The molecular geometry, ground state, electronic structure, and excited electronic states of the complex, both as a monomer and dimer aggregate in solution, are calculated by density functional theory (DFT) and time-dependent DFT approaches .Chemical Reactions Analysis
This compound undergoes regioselective orthometalation with Pd(OAc)2 on the central aryl ring, giving rise to a dimeric complex in which four acetate units act as bridges between two doubly metalated ligands and each pyridine ligand coordinates to a different metal atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 232.28 g/mol . It has a topological polar surface area of 25.8 Ų and a heavy atom count of 18 .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
- Novel Skeleton Synthesis : Utilizing intermolecular Friedel–Crafts and intramolecular condensation reactions, novel 1,3-di(pyridine-2-yl)benzene (N,C,N terdentate) skeletons were synthesized. These compounds showed interesting photophysical properties (Tan et al., 2019).
- Asymmetric Functionalization : An approach to asymmetrically functionalize 1,3-di(2-pyridyl)benzenes was reported, which involved sequential aza-Diels-Alder reactions and Stille cross-coupling, leading to compounds with studied photophysical properties (Starnovskaya et al., 2021).
Luminescent and Nonlinear Optical Applications
- Phosphorescent Emitters for OLEDs : Platinum(II) complexes with 1,3-di(2-pyridyl)benzene ligands displayed high quantum yields and were used as efficient phosphorescent emitters in organic light-emitting diodes (OLEDs), particularly in NIR-OLEDs (Nisic et al., 2014).
- Acido-Triggered Reversible Luminescent Switch : A study demonstrated the use of this compound derivatives as acido-triggered reversible luminescent and nonlinear optical switches, which are crucial for various optical applications (Nisic et al., 2015).
Complex Formation and Structural Studies
- Cyclometallation with Platinum and Ruthenium : Cyclometallated complexes involving this compound and platinum or ruthenium were synthesized and analyzed for their electrochemical and spectroscopic properties, leading to potential applications in catalysis and material science (Yang et al., 2011).
Supramolecular Chemistry and Luminescent Properties
- Supramolecular Architectures : The compound was used in creating diverse supramolecular architectures with luminescent properties, which were studied using salts of inorganic anions and this compound derivatives (Deng et al., 2011).
Mécanisme D'action
Target of Action
1,3-Di(2-pyridyl)benzene is a ligand that structurally resembles the widely-used ligand terpyridine . It has been found to interact with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the formation of complexes. For instance, metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2 . On the other hand, ions like iridium (III), rhodium (III), and palladium (II) favor C4 metallation .
Orientations Futures
The luminescence properties of the complexes of 1,3-Di(2-pyridyl)benzene are being investigated for their potential applications in organic light-emitting device (OLED) technology, including white light emitters exploiting excimer emission . Their potential as cell imaging agents amenable to time-resolved detection procedures on the microsecond timescale has also been demonstrated .
Propriétés
IUPAC Name |
2-(3-pyridin-2-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQVVRBSAUVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461092 | |
| Record name | 1,3-di(2-pyridyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136538-84-6 | |
| Record name | 1,3-di(2-pyridyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





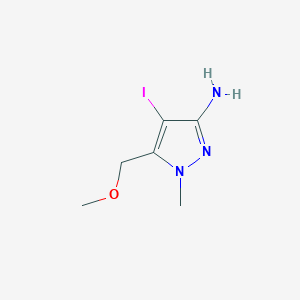
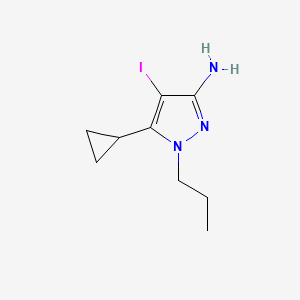
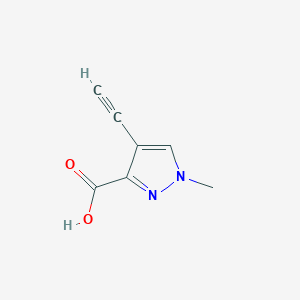
![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)



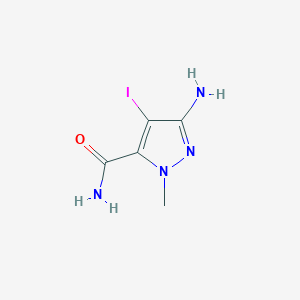
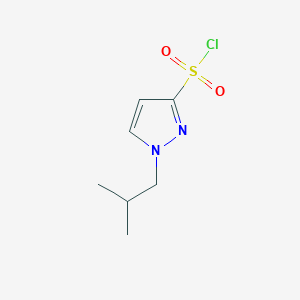
![4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047197.png)
![1-Methyl-4-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047198.png)
